molecular formula C11H12ClNO2 B13246288 3-Chloro-N-[(3-formylphenyl)methyl]propanamide

3-Chloro-N-[(3-formylphenyl)methyl]propanamide

Cat. No.: B13246288
M. Wt: 225.67 g/mol
InChI Key: WUXSFZAPUACDFQ-UHFFFAOYSA-N
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Description

3-Chloro-N-[(3-formylphenyl)methyl]propanamide is a chloro-substituted propanamide derivative characterized by a 3-formylbenzyl group attached to the amide nitrogen. Its molecular structure combines a reactive formyl moiety with a chloro-propanamide backbone, making it a versatile intermediate in organic synthesis and drug discovery. The formyl group (-CHO) at the 3-position of the benzyl substituent offers a site for further functionalization, such as condensation reactions, while the chlorine atom enhances electrophilicity and influences molecular interactions.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-chloro-N-[(3-formylphenyl)methyl]propanamide

InChI

InChI=1S/C11H12ClNO2/c12-5-4-11(15)13-7-9-2-1-3-10(6-9)8-14/h1-3,6,8H,4-5,7H2,(H,13,15)

InChI Key

WUXSFZAPUACDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CNC(=O)CCCl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(3-formylphenyl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 3-Chloro-N-[(3-carboxyphenyl)methyl]propanamide

    Reduction: 3-Chloro-N-[(3-hydroxyphenyl)methyl]propanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

  • Chemistry 3-Chloro-N-[(3-formylphenyl)methyl]propanamide serves as a building block in the creation of complex organic molecules. The formyl group’s reactivity allows for further chemical modifications.
  • Biology This compound is studied to understand its interactions with biological macromolecules, such as proteins and nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Medicine The potential anti-inflammatory properties of 3-Chloro-N-[(3-formylphenyl)methyl]propanamide have been explored. In vitro studies suggest it can inhibit pro-inflammatory cytokines like IL-1β and TNF-α, indicating potential therapeutic applications for inflammatory conditions. The compound has also been studied for antimicrobial properties, with research indicating activity against various bacterial strains.
  • Industry It is used in the creation of new materials and the optimization of chemical processes.

3-Chloro-N-[(3-formylphenyl)methyl]propanamide has potential anti-inflammatory and antimicrobial properties. Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines and may possess activity against various bacterial strains.

Anti-inflammatory Properties Preliminary investigations suggest that 3-Chloro-N-[(3-formylphenyl)methyl]propanamide exhibits anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells.

Antimicrobial Activity Research indicates that the compound may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

Chemical Reactions

The compound undergoes various chemical reactions due to the presence of the formyl and chloro groups.

  • Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3). The major product formed is 3-Chloro-N-[(3-carboxyphenyl)methyl]propanamide.
  • Reduction The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4). The major product formed is 3-Chloro-N-[(3-hydroxyphenyl)methyl]propanamide.
  • Substitution The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Various substituted derivatives are formed depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Chloro-N-[(3-formylphenyl)methyl]propanamide with structurally related propanamide derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituent Molecular Weight Key Properties/Applications References
3-Chloro-N-[(3-formylphenyl)methyl]propanamide 3-Formylbenzyl 225.67 (calc.) Reactive formyl group for conjugation; potential intermediate in drug design. -
3-Chloro-N-(4-sulfamoylphenethyl)propanamide 4-Sulfamoylphenethyl 316.79 (calc.) Cytotoxicity studied; sulfonamide enhances solubility and bioactivity.
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl + ibuprofen moiety 347.86 (calc.) Ibuprofen derivative; anti-inflammatory potential.
3-Chloro-N-(2-hydroxyphenyl)propanamide 2-Hydroxyphenyl 199.64 Hydroxyl group enables hydrogen bonding; used in computational studies.
3-Chloro-N-(4-methylphenyl)propanamide 4-Methylphenyl (p-tolyl) 197.66 (calc.) High-purity intermediate for bioactive compound synthesis.
3-Chloro-N-(4-fluorobenzyl)propanamide 4-Fluorobenzyl 215.66 (calc.) Fluorine enhances metabolic stability; explored in agrochemicals.
3-Chloro-N-(4-methoxybenzyl)propanamide 4-Methoxybenzyl 227.69 Methoxy group increases lipophilicity; used in crystallography and drug delivery systems.
3-Chloro-N-(3-hydroxyphenyl)propanamide 3-Hydroxyphenyl 199.64 Polar hydroxyl group improves aqueous solubility; potential antioxidant applications.

Structural and Functional Analysis

Substituent Effects on Reactivity: The formyl group in the target compound distinguishes it from analogs by enabling Schiff base formation or nucleophilic additions, which are absent in derivatives with non-aldehyde substituents (e.g., methyl, methoxy, or halogen groups) . Chlorine at the propanamide β-position is conserved across all compounds, contributing to electrophilicity and influencing intermolecular interactions (e.g., halogen bonding) .

Physicochemical Properties :

  • Hydrophilicity : Sulfamoyl (in ) and hydroxyl groups () enhance water solubility, whereas methoxy () and isobutyl () groups increase lipophilicity. The formyl group offers moderate polarity.
  • Stability : Fluorinated analogs () exhibit enhanced metabolic stability compared to hydroxylated derivatives, which may undergo oxidation .

Biological and Industrial Applications :

  • Medicinal Chemistry : The ibuprofen-derived propanamide () highlights anti-inflammatory applications, while sulfamoyl-containing derivatives () are studied for cytotoxicity .
  • Agrochemicals : Fluorobenzyl and methoxybenzyl variants () are explored as pesticide intermediates due to their stability and bioactivity .
  • Materials Science : Methoxy-substituted propanamides () are used in crystallographic studies, leveraging their hydrogen-bonding patterns .

Synthetic Routes :

  • Most propanamides are synthesized via acyl chloride-amine coupling (e.g., 3-chloropropionyl chloride reacting with substituted benzylamines) . The target compound likely follows a similar route using 3-formylbenzylamine.

Research Findings and Trends

  • Cytotoxicity : 3-Chloro-N-(4-sulfamoylphenethyl)propanamide demonstrated dose-dependent cytotoxicity in vitro, attributed to the sulfonamide moiety’s interaction with cellular enzymes .
  • Anti-Inflammatory Activity : The ibuprofen derivative () showed COX-2 inhibition comparable to parent drugs, emphasizing the role of propanamide scaffolds in NSAID development .
  • Computational Insights : Studies on 3-chloro-N-(2-hydroxyphenyl)propanamide revealed strong hydrogen-bonding networks, critical for crystal engineering .

Biological Activity

3-Chloro-N-[(3-formylphenyl)methyl]propanamide is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and pharmacological implications based on current research findings.

Chemical Structure and Properties

The molecular formula of 3-Chloro-N-[(3-formylphenyl)methyl]propanamide is C12_{12}H12_{12}ClN1_{1}O1_{1}, with a molecular weight of approximately 225.67 g/mol. The compound features a chloro group and a formyl-substituted phenyl moiety, which contribute to its unique reactivity and biological properties. The presence of the formyl group is particularly significant as it can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various pharmacological effects.

Synthesis

The synthesis of 3-Chloro-N-[(3-formylphenyl)methyl]propanamide typically involves the reaction of chloroacetic acid derivatives with appropriate amines and aldehydes. The following general synthetic route can be outlined:

  • Starting Materials : Chloroacetic acid, 3-formylphenylmethylamine.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent such as ethanol or methanol.
  • Purification : The product is purified through recrystallization or chromatography.

1. Anti-inflammatory Properties

Preliminary investigations suggest that 3-Chloro-N-[(3-formylphenyl)methyl]propanamide exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells . This suggests potential therapeutic applications in treating inflammatory conditions.

Cytokine Effect of Compound Study Reference
IL-1βInhibition
TNF-αInhibition

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that it may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains have been reported, indicating moderate to good antimicrobial activity.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

3. Interaction with Biological Macromolecules

Interaction studies have shown that 3-Chloro-N-[(3-formylphenyl)methyl]propanamide can bind to various biological macromolecules, including proteins and nucleic acids. This interaction may lead to alterations in their functions, which is crucial for understanding the pharmacological effects of the compound.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to 3-Chloro-N-[(3-formylphenyl)methyl]propanamide, highlighting its potential as a pharmacological tool:

  • A study on ureidopropanamide derivatives demonstrated anti-inflammatory effects in LPS-stimulated rat primary microglial cells, suggesting that similar structural motifs may enhance biological activity .
  • Research on pyrazole biomolecules has shown promising anti-inflammatory and anticancer activities, indicating that modifications to the amide structure can yield compounds with significant therapeutic potential .

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